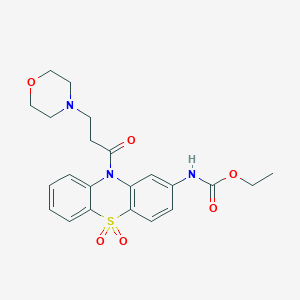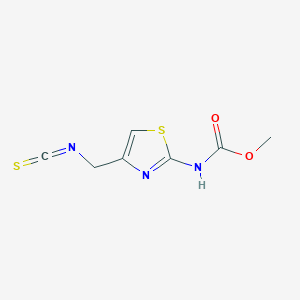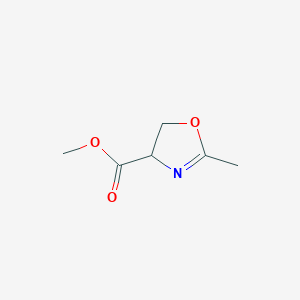![molecular formula C9H10N4O5 B122031 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol CAS No. 140842-24-6](/img/structure/B122031.png)
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is a compound characterized by the presence of an azido group and a nitrophenyl group attached to a polyethylene glycol (PEG) backbone. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol typically involves the modification of polyethylene glycol with azido and nitrophenyl groupsFor example, a dibenzyl-protected amine functional initiator can be used to prepare high-purity amino-PEG-alcohol, which is then modified to introduce the azido and nitrophenyl functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes and subsequent chemical modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol undergoes various types of chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (spAAC) reactions.
Substitution Reactions: The nitrophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used for substitution reactions involving the nitrophenyl group.
Major Products Formed
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Substituted Nitrophenyl Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules and nanoparticles for targeted delivery and imaging.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is primarily based on its ability to undergo specific chemical reactions The azido group can participate in click chemistry reactions, forming stable triazole linkagesThese reactions enable the compound to modify and interact with other molecules, facilitating its use in bioconjugation and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-2-nitrophenyl PEG: Similar in structure but may vary in the length of the PEG chain.
Polyethylene Glycol Derivatives: Various PEG derivatives with different functional groups, such as amino-PEG, carboxy-PEG, and methoxy-PEG.
Uniqueness
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is unique due to the presence of both azido and nitrophenyl groups, which provide distinct reactivity and versatility in chemical modifications. This dual functionality allows for orthogonal bioconjugation strategies, making it a valuable tool in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
140842-24-6 |
|---|---|
Molekularformel |
C9H10N4O5 |
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
2-[(4-azido-2-nitrophenoxy)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2 |
InChI-Schlüssel |
RCPNSRCFTZOOIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Synonyme |
4-azido-2-nitrophenyl PEG 4-azido-2-nitrophenyl polyethylene glycol ANP-PEG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


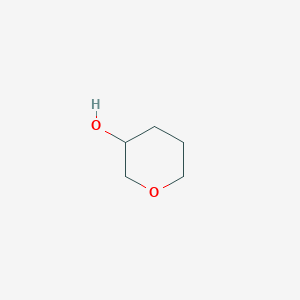
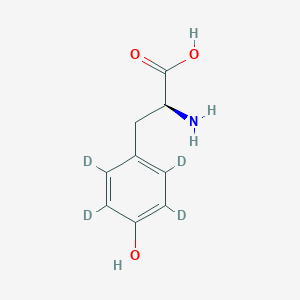
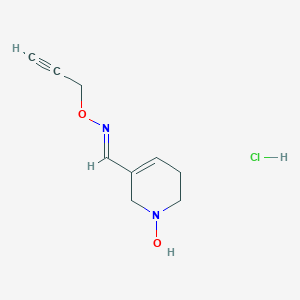
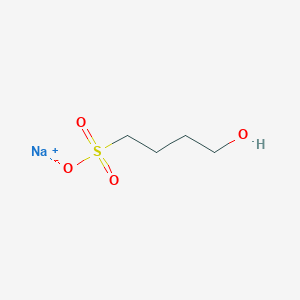
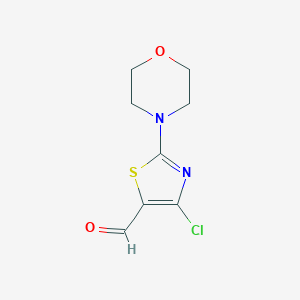

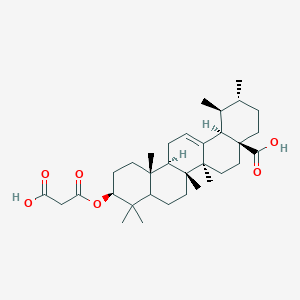
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
